Theophylline, 8-propylthio-2-thio-
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Overview
Description
Theophylline, 8-propylthio-2-thio- is a derivative of theophylline, a well-known methylxanthine drug. Theophylline itself is used primarily for its bronchodilator effects in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) . The addition of propylthio and thio groups to theophylline modifies its chemical properties, potentially enhancing its pharmacological effects or altering its metabolic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 8-propylthio-2-thio- typically involves the introduction of propylthio and thio groups to the theophylline molecule. One common method involves the reaction of theophylline with propylthiol and a sulfurizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of Theophylline, 8-propylthio-2-thio- follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous monitoring of reaction parameters to ensure consistency and quality. Purification steps such as recrystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Theophylline, 8-propylthio-2-thio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thio groups to thiols.
Substitution: Nucleophilic substitution reactions can replace the propylthio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound .
Scientific Research Applications
Theophylline, 8-propylthio-2-thio- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of thio and propylthio substitutions on theophylline’s chemical properties.
Biology: The compound is investigated for its potential effects on cellular signaling pathways and enzyme inhibition.
Medicine: Research focuses on its potential as a bronchodilator and anti-inflammatory agent, similar to theophylline but with enhanced properties.
Industry: It is explored for use in the development of new pharmaceuticals and as a chemical intermediate in organic synthesis
Mechanism of Action
Theophylline, 8-propylthio-2-thio- exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP levels. This results in bronchodilation and anti-inflammatory effects. Additionally, the compound blocks adenosine receptors, further contributing to its bronchodilator and central nervous system stimulant activities .
Comparison with Similar Compounds
Similar Compounds
Theophylline: The parent compound, used primarily as a bronchodilator.
Caffeine: Another methylxanthine with similar pharmacological effects but different potency and side effect profile.
Theobromine: A methylxanthine found in chocolate, with milder effects compared to theophylline and caffeine.
Uniqueness
Theophylline, 8-propylthio-2-thio- is unique due to the presence of propylthio and thio groups, which may enhance its pharmacological effects or alter its metabolic pathways compared to other methylxanthines. This makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
4791-36-0 |
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Molecular Formula |
C10H14N4OS2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
1,3-dimethyl-8-propylsulfanyl-2-sulfanylidene-7H-purin-6-one |
InChI |
InChI=1S/C10H14N4OS2/c1-4-5-17-9-11-6-7(12-9)13(2)10(16)14(3)8(6)15/h4-5H2,1-3H3,(H,11,12) |
InChI Key |
CSHMGSIYEGLDTE-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC2=C(N1)C(=O)N(C(=S)N2C)C |
Origin of Product |
United States |
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